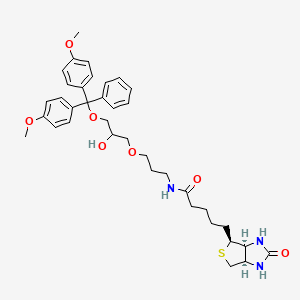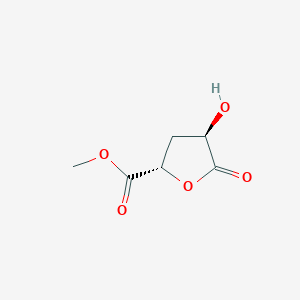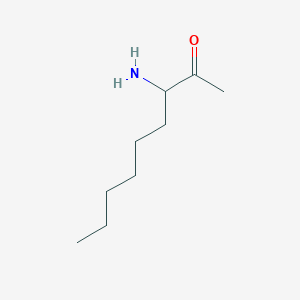
PECTENOTOXIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pectenotoxins are a group of lipophilic toxins primarily found in dinoflagellates such as Dinophysis fortii, Dinophysis acuta, Dinophysis acuminata, Dinophysis caudata, and Dinophysis norvegica . These toxins were first isolated in 1985 from Japanese scallops, Patinopecten yessoensis . Pectenotoxins are cyclic polyether-lactone rings and have been identified in various marine environments, including Japan, New Zealand, Ireland, Norway, and Portugal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of pectenotoxin-2 from a large-scale culture of Dinophysis acuminata involves several steps, including cell disruption, toxin extraction, and high-performance liquid chromatography (HPLC) purification . The most efficient cell disruption method combines freezing, thawing, and ultrasound, achieving 99.2% efficiency . Toxin extraction is performed using liquid-liquid extraction with solvents such as methanol, acetone, diethyl ether, and dichloromethane . The final purification step involves HPLC, where the pH value of the mobile phase significantly impacts the chromatographic reaction .
Industrial Production Methods: Industrial production of pectenotoxins is challenging due to the complex nature of the dinoflagellates’ growth and the need for a stable source of raw materials . Typically, large-scale cultures of Dinophysis species are used, and the toxins are extracted and purified using advanced chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Pectenotoxins undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving pectenotoxins include oxidizing agents, reducing agents, and various catalysts . The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of pectenotoxins include various analogues and derivatives that retain the core polyether-lactone structure . These products are often studied for their unique biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Pectenotoxins have significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, they are studied for their unique chemical structures and reactivity . In biology, pectenotoxins are used to investigate cellular processes, particularly those involving the cytoskeleton . In medicine, pectenotoxins have shown potential as anti-cancer agents due to their ability to depolymerize actin filaments and induce apoptosis in cancer cells . Industrially, pectenotoxins are used in the development of new pharmaceuticals and as tools for studying cellular mechanisms .
Wirkmechanismus
Pectenotoxins exert their effects by binding to actin filaments and altering the cellular cytoskeleton . This binding leads to the depolymerization of actin filaments, disrupting cellular processes such as mitotic separation and cytokinesis . The molecular targets of pectenotoxins include various proteins involved in the regulation of the cytoskeleton, such as Cdc25c, Cdc2, and cyclin B1 . Additionally, pectenotoxins induce apoptotic effects through the suppression of the nuclear factor κB signaling pathway and the down-regulation of anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
Pectenotoxins are unique among marine biotoxins due to their specific mechanism of action and chemical structure . Similar compounds include okadaic acid, domoic acid, and yessotoxins, which also target cellular processes but through different mechanisms . For example, okadaic acid inhibits serine/threonine phosphoprotein phosphatases, while domoic acid acts on ion channels . Pectenotoxins’ ability to specifically bind to actin filaments and induce apoptosis sets them apart from these other marine biotoxins .
Eigenschaften
CAS-Nummer |
119166-88-0 |
|---|---|
Molekularformel |
C47H70O14 |
Molekulargewicht |
859.056 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)





